(Z)-N-(3-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide
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Overview
Description
(Z)-N-(3-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s structure features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring, along with various functional groups that contribute to its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of the Methoxy Group: Methoxylation of the phenyl ring can be performed using methanol and a suitable catalyst.
Amidation Reaction:
Formation of the Acrylamide Moiety: This step involves the reaction of the intermediate with acryloyl chloride or a similar reagent to introduce the acrylamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzofuran ring.
Reduction: Reduction reactions could target the acrylamide moiety or the benzofuran ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzofuran ring or the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce reduced forms of the acrylamide group.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can serve as a precursor for synthesizing various derivatives with potential biological activities.
Study of Reaction Mechanisms: It can be used to study the mechanisms of organic reactions involving benzofuran derivatives.
Biology
Biological Activity Screening: The compound may be screened for various biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Drug Development: Due to its potential biological activities, the compound could be explored as a lead compound in drug development for various diseases.
Industry
Material Science: The compound might find applications in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (Z)-N-(3-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The benzofuran core and functional groups can facilitate binding to specific molecular targets, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as 2-arylbenzofurans and 2-alkylbenzofurans.
Acrylamide Derivatives: Compounds like N-phenylacrylamide and N-methylacrylamide.
Uniqueness
(Z)-N-(3-methoxyphenyl)-3-(3-phenylacrylamido)benzofuran-2-carboxamide is unique due to its specific combination of functional groups and the benzofuran core. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-[[(Z)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c1-30-19-11-7-10-18(16-19)26-25(29)24-23(20-12-5-6-13-21(20)31-24)27-22(28)15-14-17-8-3-2-4-9-17/h2-16H,1H3,(H,26,29)(H,27,28)/b15-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRUGVOAUMIVPS-PFONDFGASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)/C=C\C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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